molecular formula C8H9NO2 B6228212 N-[4-(hydroxymethyl)phenyl]formamide CAS No. 1339018-17-5

N-[4-(hydroxymethyl)phenyl]formamide

Cat. No.: B6228212
CAS No.: 1339018-17-5
M. Wt: 151.2
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Description

N-[4-(Hydroxymethyl)phenyl]formamide is a substituted formamide derivative characterized by a formamide group (-NHCHO) attached to a para-hydroxymethyl-substituted phenyl ring. The hydroxymethyl (-CH₂OH) substituent introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler arylformamides.

Properties

CAS No.

1339018-17-5

Molecular Formula

C8H9NO2

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(hydroxymethyl)phenyl]formamide can be synthesized through several methods. One common approach involves the formylation of 4-(hydroxymethyl)aniline using formic acid or formic acid derivatives under mild conditions. The reaction typically proceeds as follows: [ \text{4-(hydroxymethyl)aniline} + \text{formic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, sulfonated rice husk ash (RHA-SO3H) has been reported as an efficient catalyst for the formylation of aromatic amines, including 4-(hydroxymethyl)aniline .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)phenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-formylphenylformamide or 4-carboxyphenylformamide.

    Reduction: 4-(hydroxymethyl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(hydroxymethyl)phenyl]formamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[4-(hydroxymethyl)phenyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, while the formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility (Polar Solvents) Key Spectral Data (IR/NMR)
N-[4-(Hydroxymethyl)phenyl]formamide 4-CH₂OH Not reported High O-H stretch (~3300 cm⁻¹)
N-(4-Methylphenyl)formamide 4-CH₃ 120–122 Moderate C=O stretch (~1670 cm⁻¹)
N-(4-Fluorophenyl)-N-(4-nitrophenyl)formamide 4-F, 4'-NO₂ 180–185 Low NO₂ asymmetric stretch (~1520 cm⁻¹)

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